molecular formula C21H18N4O5 B2863266 N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide CAS No. 1903504-39-1

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide

Cat. No.: B2863266
CAS No.: 1903504-39-1
M. Wt: 406.398
InChI Key: WMZIVXXNDAMCHD-UHFFFAOYSA-N
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Description

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is a complex organic compound that features a unique combination of oxazolidinone and pyridopyrimidine moieties

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the oxazolidinone intermediate, followed by its coupling with a pyridopyrimidine derivative under specific reaction conditions. Common reagents used in these reactions include strong bases, coupling agents, and solvents like dimethylformamide (DMF) and dichloromethane (DCM) .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity or block receptor sites, leading to the desired biological effects. Specific pathways involved include the inhibition of inflammatory mediators and the disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridopyrimidine derivatives and oxazolidinone-containing molecules. Examples include:

Uniqueness

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2-methyl-4-oxopyrido[1,2-a]pyrimidine-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O5/c1-13-10-17(26)24-9-5-8-15(19(24)22-13)20(28)23-16(14-6-3-2-4-7-14)11-25-18(27)12-30-21(25)29/h2-10,16H,11-12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMZIVXXNDAMCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C=CC=C(C2=N1)C(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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